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N-Demethyltapentadol-o-glucuronide

Drug metabolism Pharmacokinetics Metabolic pathway analysis

N-Demethyltapentadol-O-glucuronide (CAS 1300037-84-6) is a phase II glucuronide conjugate of N-desmethyltapentadol and a minor urinary metabolite of the centrally acting opioid analgesic tapentadol (Nucynta®). The compound has the molecular formula C19H29NO7, a molecular weight of 383.44 g/mol, and the FDA-assigned Unique Ingredient Identifier (UNII) GBW941TPVE.

Molecular Formula C19H29NO7
Molecular Weight 383.4 g/mol
CAS No. 1300037-84-6
Cat. No. B1514399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyltapentadol-o-glucuronide
CAS1300037-84-6
Molecular FormulaC19H29NO7
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CNC
InChIInChI=1S/C19H29NO7/c1-4-13(10(2)9-20-3)11-6-5-7-12(8-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h5-8,10,13-17,19-23H,4,9H2,1-3H3,(H,24,25)/t10-,13+,14-,15-,16+,17-,19+/m0/s1
InChIKeyNZXQRBQRSILIIJ-WDRIRZBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethyltapentadol-O-glucuronide (CAS 1300037-84-6): A Minor but Analytically Distinct Tapentadol Metabolite Reference Standard for Forensic and Clinical Toxicology


N-Demethyltapentadol-O-glucuronide (CAS 1300037-84-6) is a phase II glucuronide conjugate of N-desmethyltapentadol and a minor urinary metabolite of the centrally acting opioid analgesic tapentadol (Nucynta®) [1]. The compound has the molecular formula C19H29NO7, a molecular weight of 383.44 g/mol, and the FDA-assigned Unique Ingredient Identifier (UNII) GBW941TPVE [1][2]. It is formed via a sequential two-step metabolic pathway: CYP2C9- and CYP2C19-mediated N-demethylation of the parent drug to N-desmethyltapentadol (accounting for approximately 13% of an administered dose), followed by UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation [3]. This compound belongs to a panel of five confirmed tapentadol metabolites detectable in human biological matrices and is utilized primarily as an analytical reference standard for mass spectrometry-based assays in forensic toxicology, clinical drug monitoring, and pharmacokinetic research [4].

Why N-Demethyltapentadol-O-glucuronide Cannot Be Substituted by Tapentadol-O-glucuronide or N-Desmethyltapentadol in Analytical Workflows


Tapentadol metabolites are not analytically interchangeable. N-Demethyltapentadol-O-glucuronide differs fundamentally from its closest analogs—tapentadol-O-glucuronide (CAS 1300037-86-8) and N-desmethyltapentadol (CAS 1300037-83-5)—in metabolic origin, molecular structure, chromatographic behavior, and certified reference standard availability. Tapentadol-O-glucuronide arises from direct UGT-mediated conjugation of the parent drug and constitutes the predominant urinary metabolite (55% of dose), whereas N-demethyltapentadol-O-glucuronide is a downstream product that requires both CYP450 oxidation and subsequent glucuronidation, representing a far smaller fraction of the metabolic profile [1][2]. This dual-step origin makes N-demethyltapentadol-O-glucuronide a specific marker for the combined CYP2C9/CYP2C19 and UGT metabolic phenotype, a feature absent in single-step metabolites. Furthermore, the compound carries a molecular weight of 383.44 g/mol (vs. 397.46 g/mol for tapentadol-O-glucuronide), driving distinct retention times on reversed-phase LC columns and unique MS/MS transitions [3]. These intrinsic physicochemical and metabolic differences mean that substituting N-demethyltapentadol-O-glucuronide with a more abundant tapentadol metabolite compromises assay specificity, impairs accurate quantitation in forensic toxicology, and undermines the validity of metabolic ratio assessments in clinical monitoring [4].

Quantitative Differentiation Evidence for N-Demethyltapentadol-O-glucuronide (CAS 1300037-84-6) Versus Closest Analogs


Two-Step vs. Single-Step Metabolic Origin: N-Demethylation Branch Contribution (13% of Dose) Versus Direct Glucuronidation (55% of Dose)

N-Demethyltapentadol-O-glucuronide is produced exclusively via a sequential two-step pathway: initial CYP2C9/CYP2C19-catalyzed N-demethylation of tapentadol (accounting for 13% of the administered dose), followed by UGT-mediated glucuronidation of N-desmethyltapentadol. In contrast, tapentadol-O-glucuronide, the major urinary metabolite, is formed via direct single-step glucuronidation of the parent drug and accounts for 55% of the dose. This three-order-of-magnitude difference in pathway contribution means N-demethyltapentadol-O-glucuronide is a low-abundance, pathway-specific marker representing only a fraction of the 13% N-demethylation branch, whereas tapentadol-O-glucuronide dominates the metabolic profile [1][2].

Drug metabolism Pharmacokinetics Metabolic pathway analysis

Certified Reference Standard Availability: Gap Between Stock Catalog Products (Tapentadol-O-glucuronide) and Custom-Synthesis-Only Status (N-Demethyltapentadol-O-glucuronide)

A direct comparison of the product catalogs of Cerilliant Corporation, the leading manufacturer of certified reference materials (CRMs) for forensic and clinical toxicology, reveals a significant procurement gap. Tapentadol-β-D-glucuronide (CAS 1300037-86-8) is available as an off-the-shelf Certified Spiking Solution® at 100 µg/mL in 1:1 acetonitrile:water (Item T-060, $359.00/ampule), manufactured and certified to ISO Guide 34 and ISO/IEC 17025 standards . In contrast, N-Demethyltapentadol-O-glucuronide (CAS 1300037-84-6) is not listed in the Cerilliant catalog. The compound is available from Toronto Research Chemicals (TRC) via LGC Standards only through custom synthesis (Product Code TRC-D294005, neat format), requiring a quote request with variable lead time . This means laboratories cannot obtain a pre-certified, ready-to-use solution of N-demethyltapentadol-O-glucuronide from the dominant CRM supplier in the forensic toxicology market.

Analytical reference standards Forensic toxicology LC-MS/MS method validation

Molecular Weight and Predicted Chromatographic Retention Differentiation: MW 383.44 vs. 397.46 (Tapentadol-O-glucuronide) Enables Baseline Resolution

N-Demethyltapentadol-O-glucuronide (C19H29NO7) has a molecular weight of 383.44 g/mol, while tapentadol-O-glucuronide (C20H31NO7) has a molecular weight of 397.46 g/mol—a difference of 14.02 Da corresponding to one N-methyl group [1]. This mass difference translates into distinct precursor-to-product ion transitions in tandem mass spectrometry and differential retention on reversed-phase LC columns. The computed XLogP3-AA value for N-demethyltapentadol-O-glucuronide is -0.8, indicating greater hydrophilicity than tapentadol-O-glucuronide, which carries an additional methyl group and is expected to exhibit longer retention on C18 stationary phases under typical acidic mobile phase conditions [1]. The hydrogen bond donor count (5 vs. 5 for both compounds) and hydrogen bond acceptor count (8 vs. 8) are identical, confirming that the retention shift is driven primarily by the hydrophobicity difference conferred by the N-methyl group.

Chromatographic separation LC-MS method development Physicochemical properties

Confirmed Detection in Forensic Postmortem Matrices as Part of a Five-Metabolite Panel, Validating Its Utility as a Distinct Analytical Target

LC-QTOF screening analysis in a published fatal tapentadol intoxication case confirmed the presence of N-demethyltapentadol-glucuronide alongside four other tapentadol metabolites (tapentadol-O-glucuronide, tapentadol-O-sulfate, N-desmethyltapentadol, and N-desmethyltapentadol-O-sulfate) in multiple postmortem matrices including urine, bile, cardiac blood, and femoral blood [1]. The parent drug tapentadol was quantified in femoral blood at 530 ng/mL (unconjugated) and 1570 ng/mL (conjugated, post-hydrolysis), and in cardiac blood at 680 ng/mL and 3440 ng/mL, respectively [1]. While individual concentrations for N-demethyltapentadol-glucuronide were not separately reported, its unequivocal detection in all four matrices using accurate mass LC-QTOF confirms it as a bona fide in vivo human metabolite that must be included in comprehensive confirmatory panels, particularly for distinguishing tapentadol intake from potential interference by other opioid analgesics.

Forensic toxicology Postmortem toxicology LC-QTOF screening

Pharmacological Inactivity Profile Consistent with the Tapentadol Metabolite Class, Enabling Use as a Non-Contributory Marker for Exposure Assessment Without Confounding Pharmacodynamic Interference

An integrative in vitro and in vivo characterization study of tapentadol metabolism evaluated nine metabolites, including the major circulating metabolite tapentadol-O-glucuronide, for analgesic activity using the tail-flick test and phenylquinone writhing test in mice. Nine metabolites, including tapentadol-O-glucuronide, had no analgesic effects in the tail-flick test [1]. In the phenylquinone writhing test, only 5 of the 9 metabolites showed any analgesic effects, and the systemic exposure of even those metabolites at therapeutic doses was far below their respective Ki values at the norepinephrine transporter or mu-opioid receptor (by a factor of >45) [1]. N-Demethyltapentadol-O-glucuronide, as a downstream glucuronide conjugate of an already low-abundance N-demethylated intermediate, is expected to be pharmacologically inert based on this class-wide evidence. The FDA prescribing information explicitly states that 'none of the metabolites contributes to the analgesic activity' of tapentadol [2].

Pharmacodynamics Metabolite activity Opioid receptor binding

Procurement-Relevant Application Scenarios for N-Demethyltapentadol-O-glucuronide (CAS 1300037-84-6) Based on Quantitative Differentiation Evidence


Comprehensive Forensic Toxicology Confirmatory Panels Requiring All Five Tapentadol Metabolites for Unambiguous Exposure Identification

In medical examiner and forensic laboratory settings, the confirmatory identification of tapentadol use or intoxication benefits from monitoring the full five-metabolite panel rather than relying solely on the parent drug or the major O-glucuronide. As demonstrated in the fatal intoxication case report where LC-QTOF confirmed N-demethyltapentadol-glucuronide alongside four other metabolites in urine, bile, cardiac blood, and femoral blood [1], the inclusion of this minor metabolite provides an additional orthogonal marker that strengthens the evidentiary basis for tapentadol exposure. Laboratories that procure only tapentadol-O-glucuronide (the major metabolite, 55% of dose) as a reference standard risk incomplete analyte coverage, potentially missing the N-demethylation branch metabolites that carry distinct forensic interpretive value. Given that N-demethyltapentadol-O-glucuronide is available from TRC/LGC only by custom synthesis [2], forensic laboratories must plan procurement with extended lead times to ensure method completeness before casework implementation.

LC-MS/MS Method Development and Validation Requiring a Minor Metabolite Reference Standard for Low-Abundance Analyte Calibration

The FDA label data establish that the N-demethylation pathway accounts for only 13% of the administered tapentadol dose, of which the glucuronide conjugate represents an even smaller fraction, rendering N-demethyltapentadol-O-glucuronide a low-abundance analyte in biological specimens [1]. Method validation for this analyte therefore requires a high-purity reference standard to establish accurate lower limits of quantitation (LLOQ), which may need to reach low ng/mL or sub-ng/mL ranges depending on sample volume and preparation. The molecular weight difference of 14 Da versus tapentadol-O-glucuronide (383.44 vs. 397.46 g/mol) enables distinct MRM transitions [2], but only if the authentic reference standard is available to optimize collision energy and confirm retention time. Laboratories substituting the abundant tapentadol-O-glucuronide standard for method development risk misidentifying the N-demethylated species or failing to achieve adequate sensitivity, as the two compounds exhibit different ionization efficiencies and chromatographic behavior.

Clinical Pharmacogenetic Studies Investigating CYP2C9/CYP2C19 Polymorphism Effects on Tapentadol Metabolic Branching Ratios

Because N-demethyltapentadol-O-glucuronide is formed exclusively via the CYP2C9- and CYP2C19-dependent N-demethylation pathway followed by UGT conjugation [1], its urinary or plasma concentration relative to other tapentadol metabolites may serve as a phenotypic index of CYP2C9/CYP2C19 activity. This is particularly relevant given that CYP2C9 and CYP2C19 are genetically polymorphic enzymes with well-characterized poor, intermediate, extensive, and ultrarapid metabolizer phenotypes. Researchers investigating interindividual variability in tapentadol metabolism require the specific N-demethyltapentadol-O-glucuronide reference standard to quantify this pathway product. The class-wide pharmacological inactivity of tapentadol metabolites [2] means that altered metabolite ratios due to CYP polymorphisms are unlikely to affect analgesic efficacy, but they may influence the interpretation of urine drug concentrations in clinical monitoring programs.

Quality Control and Proficiency Testing Programs for Pain Management Urine Drug Testing Panels

Clinical reference laboratories performing quantitative urine drug testing for pain management compliance monitoring increasingly include multiple metabolites to distinguish legitimate prescribed use from non-compliance or diversion. Tapentadol and its metabolites are excreted almost exclusively (99%) via the kidneys, with approximately 70% of the dose appearing in urine as conjugates [1]. N-Demethyltapentadol-O-glucuronide, as a minor but structurally distinct urinary metabolite, provides a confirmatory marker orthogonal to the predominant tapentadol-O-glucuronide. Proficiency testing scheme providers and quality control material manufacturers require the authentic reference standard to prepare spiked urine samples at clinically relevant concentrations. The current absence of this compound from the Cerilliant certified reference material catalog [2] creates a gap in the commercial QC material supply chain, making direct procurement from custom synthesis vendors (e.g., TRC/LGC) the primary option for laboratories seeking to validate this analyte.

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